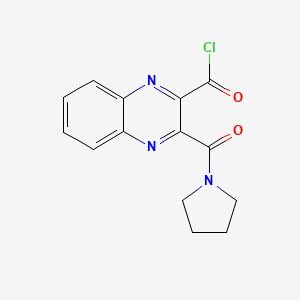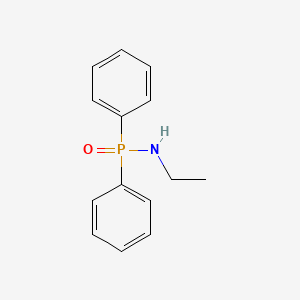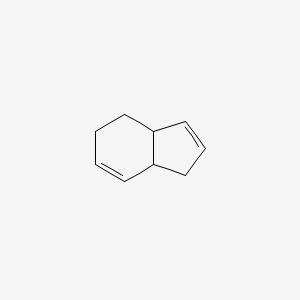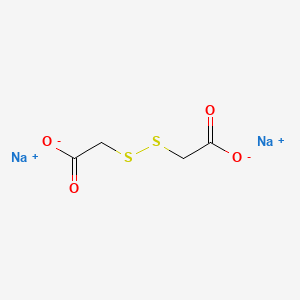
Methyl 5-ethoxy-3-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethoxy-3-oxohexanoate: is an organic compound with the molecular formula C9H16O4. It is an ester derivative of hexanoic acid and is characterized by the presence of an ethoxy group and a keto group on the hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-ethoxy-3-oxohexanoate can be synthesized through the esterification of 5-ethoxy-3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions: Methyl 5-ethoxy-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 5-ethoxy-3-oxohexanoic acid.
Reduction: 5-ethoxy-3-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
科学的研究の応用
Methyl 5-ethoxy-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
作用機序
The mechanism of action of methyl 5-ethoxy-3-oxohexanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
- Ethyl 5-methyl-3-oxohexanoate
- Methyl 3-oxohexanoate
- Ethyl 3-oxohexanoate
Comparison: Methyl 5-ethoxy-3-oxohexanoate is unique due to the presence of both an ethoxy group and a keto group on the hexanoate backbone. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, ethyl 5-methyl-3-oxohexanoate lacks the ethoxy group, which affects its chemical behavior and applications.
特性
CAS番号 |
63364-51-2 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 5-ethoxy-3-oxohexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-13-7(2)5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChIキー |
IIALZGRINQRWMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)CC(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)


![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)



![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
